
Decernotinib
Descripción general
Descripción
Decernotinib, también conocido como VX-509, es un fármaco experimental que funciona como un inhibidor selectivo de la Janus quinasa 3 (JAK3). Se descubrió a través de la detección interna de una biblioteca de compuestos químicos. This compound ha mostrado una alta selectividad para JAK3, demostrando una buena eficacia in vivo en el modelo de ratón huésped versus injerto .
Aplicaciones Científicas De Investigación
Efficacy in Clinical Trials
Decernotinib has been assessed in multiple clinical trials focusing on its efficacy and safety in patients with RA. The following table summarizes key findings from significant studies:
Study | Participants | Dosage | ACR20 Response Rate | DAS28-CRP Improvement | Adverse Events |
---|---|---|---|---|---|
Phase IIa | 204 patients | 25-150 mg BID | 39% (25 mg), 61% (50 mg), 65% (100 mg), 65.9% (150 mg) | Significant improvement across all doses | Nausea, headache, hypercholesterolemia |
Phase IIb | 358 patients | 100-200 mg QD/BID | 61% (100 mg QD), 63% (100 mg BID) vs. 17% placebo | Significant reduction in DAS28 scores | Increased risk of infections, liver enzyme elevation |
In the Phase IIa trial, this compound demonstrated an ACR20 response rate of up to 65% at higher dosages, indicating a substantial improvement in clinical signs and symptoms of RA compared to placebo . The Phase IIb trial further confirmed these findings, showing that patients receiving this compound had significantly better outcomes than those on placebo .
Safety Profile
While this compound shows promise, its safety profile requires careful consideration. Common adverse events reported include:
- Headache: 9%
- Hypercholesterolemia: 5%
- Diarrhea: 5%
Serious adverse events were more prevalent among this compound-treated patients compared to placebo groups, including higher incidences of serious infections . Monitoring for liver enzyme elevations was also necessary due to observed increases during treatment .
Mecanismo De Acción
Decernotinib ejerce sus efectos inhibiendo selectivamente la Janus quinasa 3 (JAK3). JAK3 es una enzima intracelular que se une a los dominios citoplasmáticos de los receptores de citocinas. Al inhibir JAK3, this compound interrumpe la vía de señalización JAK-STAT, que es crucial para la activación y función de varias células inmunitarias. Esta inhibición conduce a una señalización de citocinas reducida y una modulación de las respuestas inmunitarias .
Compuestos similares:
Tofacitinib: Un inhibidor pan-JAK que se dirige a múltiples JAK, incluidas JAK1, JAK2 y JAK3.
Baricitinib: Selectivo para JAK1 y JAK2.
Upadacitinib: Selectivo para JAK1.
Filgotinib: Otro inhibidor selectivo de JAK1.
Unicidad de this compound: this compound es único en su alta selectividad para JAK3, lo que lo hace particularmente efectivo para modular las respuestas inmunitarias sin afectar otras JAK. Esta selectividad reduce el riesgo de efectos secundarios asociados con la inhibición de otras JAK, como la anemia y la hiperlipidemia .
Análisis Bioquímico
Biochemical Properties
Decernotinib interacts with JAK3, an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . This interaction is crucial for intracellular signaling of many proinflammatory cytokines that drive auto-immunity . This compound has roughly 5-fold selectivity toward JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .
Cellular Effects
This compound’s interaction with JAK3 influences cell function by disrupting signaling pathways within the cell . This disruption can block the actions of cytokines, thereby attenuating inflammation in cells . It has shown efficacy in reducing ankle swelling and paw weight in a rat collagen-induced arthritis model .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, which is used by many cytokines and growth factors . By selectively inhibiting JAK3, this compound can block the action of many cytokines .
Dosage Effects in Animal Models
In animal models, this compound treatment resulted in a dose-dependent reduction in symptoms . For example, in a rat collagen-induced arthritis model, this compound treatment resulted in a dose-dependent reduction in ankle swelling and paw weight .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Subcellular Localization
As an inhibitor of JAK3, this compound operates within the cell, specifically interacting with the cytoplasmic domains of many cytokine receptors
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Decernotinib implica múltiples pasos, comenzando con la preparación del núcleo de pirrolo[2,3-b]piridina. Este núcleo se funcionaliza luego con varios sustituyentes para lograr el compuesto final. Los pasos clave incluyen:
- Formación del núcleo de pirrolo[2,3-b]piridina.
- Introducción del grupo pirimidin-4-ilo.
- Adición de la porción de N-(2,2,2-trifluoroetil)butanamida.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Decernotinib se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales .
Comparación Con Compuestos Similares
Tofacitinib: A pan-JAK inhibitor that targets multiple JAKs, including JAK1, JAK2, and JAK3.
Baricitinib: Selective for JAK1 and JAK2.
Upadacitinib: Selective for JAK1.
Filgotinib: Another JAK1-selective inhibitor.
Uniqueness of Decernotinib: this compound is unique in its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other JAKs. This selectivity reduces the risk of side effects associated with the inhibition of other JAKs, such as anemia and hyperlipidemia .
Actividad Biológica
Decernotinib, also known as VX-509, is a selective Janus kinase 3 (JAK3) inhibitor developed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings and clinical studies.
This compound selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines involved in immune responses. JAK3 is primarily expressed in lymphocytes, which makes it an attractive target for modulating immune function without significantly affecting non-immune cells. The inhibition of JAK3 leads to decreased signaling from pro-inflammatory cytokines such as IL-2, IL-4, and IL-7, thereby reducing inflammation and immune-mediated damage .
Phase II Studies
- Monotherapy in RA : In a randomized, double-blind, placebo-controlled trial involving 204 patients with active RA who had inadequate responses to previous treatments, this compound demonstrated significant efficacy. The American College of Rheumatology (ACR) response rates at 12 weeks were as follows:
- Combination Therapy : In another study assessing this compound combined with methotrexate in RA patients, results indicated that ACR20 responses were observed as early as one week after treatment initiation and maintained over 24 weeks. Approximately 65% of patients achieved ACR20 response at higher doses .
Comparative Efficacy
In a systematic review comparing various JAK inhibitors, this compound ranked favorably among other treatments for RA in terms of efficacy measures like ACR20/50/70 response rates. It outperformed placebo and showed competitive efficacy against adalimumab (ADA) .
Safety Profile
While this compound is generally well-tolerated, several adverse effects have been reported:
- Common Adverse Events : Nausea (6.1%), headache (4.3%), increased liver transaminase levels (4.3%), and hypercholesterolemia (3.7%).
- Infection Risk : Increased risk of infections was noted across treatment groups, with some cases leading to treatment discontinuation .
In Vivo Models
Research using animal models has shown that this compound effectively reduces inflammation associated with autoimmune conditions:
- In a rat model of collagen-induced arthritis, treatment with this compound resulted in significant reductions in ankle swelling and paw weight compared to controls .
- A mouse model demonstrated that this compound could mitigate T cell-mediated responses indicative of its immunosuppressive properties .
Summary Table of Clinical Findings
Study Type | Population Size | Dosage Range | ACR20 Response Rate | Safety Observations |
---|---|---|---|---|
Phase II Monotherapy | 204 | 25 mg - 150 mg | 39% - 65% | Nausea, headache, infections |
Phase II Combination | 358 | Variable + MTX | ~65% | Increased liver enzymes |
Propiedades
IUPAC Name |
(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241504 | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944842-54-0 | |
Record name | VX 509 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decernotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decernotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECERNOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?
A1: this compound exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.
Q2: How does this compound interact with JAK3 at the molecular level?
A2: this compound binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.
Q3: What are the downstream effects of this compound's inhibition of JAK3?
A3: this compound's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, this compound can dampen the immune response. Notably, research suggests that this compound selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21F3N6O, and its molecular weight is 406.41 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like this compound.
Q6: How does the chemical structure of this compound contribute to its selectivity for JAK3?
A6: this compound's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.
Q7: Have any studies investigated the impact of modifying this compound's structure?
A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on this compound []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.
Q8: What is known about the pharmacokinetic profile of this compound?
A9: this compound is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that this compound is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.
Q9: What challenges have been encountered regarding the stability and formulation of this compound?
A10: One study highlighted that this compound exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.
Q10: Have any strategies been explored to improve the stability or bioavailability of this compound?
A10: While the provided abstracts don't specify formulation approaches for this compound, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.
Q11: What preclinical models have been used to investigate the efficacy of this compound?
A12: this compound's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and this compound treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and this compound effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, this compound demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].
Q12: Have there been any clinical trials investigating the efficacy and safety of this compound in humans?
A13: Yes, several clinical trials have explored this compound's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).
Q13: What were the key findings from the clinical trials of this compound in rheumatoid arthritis?
A14: Clinical trials have demonstrated that this compound can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, this compound's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].
Q14: What about the safety profile of this compound in clinical trials?
A15: While generally well-tolerated, this compound has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering this compound as a treatment option.
Q15: Did the clinical trials use any imaging techniques to assess this compound's effects on joint structures?
A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of this compound on joint inflammation and damage []. The study showed that this compound, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.
Q16: Were there any biomarkers identified that could help predict this compound's efficacy or monitor treatment response?
A17: A clinical trial investigated the pharmacodynamic effects of this compound by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with this compound exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.
Q17: What are the implications of this compound's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?
A18: this compound's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, this compound may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.